2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide
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Overview
Description
2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(4-CHLOROPHENOXY)ETHYL]ACETAMIDE is a complex organic compound that features a combination of anthracene, benzothiazole, and chlorophenoxyethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(4-CHLOROPHENOXY)ETHYL]ACETAMIDE typically involves multiple steps:
Formation of the Benzothiazole Core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde.
Introduction of the Anthracene Group: The anthracene moiety is introduced via a condensation reaction with an appropriate anthracene derivative.
Attachment of the Chlorophenoxyethyl Group: This step involves the reaction of the intermediate with 2-(4-chlorophenoxy)ethylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the imine bond, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product would be the corresponding amine.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the anthracene group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The anthracene group can intercalate with DNA, disrupting its function. The benzothiazole moiety can interact with various enzymes, inhibiting their activity. The chlorophenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- **2-({6-[(E)-[(PHENANTHREN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(4-CHLOROPHENOXY)ETHYL]ACETAMIDE
- **2-({6-[(E)-[(NAPHTHALEN-1-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(4-CHLOROPHENOXY)ETHYL]ACETAMIDE
Uniqueness
The unique combination of anthracene, benzothiazole, and chlorophenoxyethyl groups in 2-({6-[(E)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-[2-(4-CHLOROPHENOXY)ETHYL]ACETAMIDE imparts distinct properties, such as enhanced fluorescence and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H24ClN3O2S2 |
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Molecular Weight |
582.1 g/mol |
IUPAC Name |
2-[[6-(anthracen-9-ylmethylideneamino)-1,3-benzothiazol-2-yl]sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide |
InChI |
InChI=1S/C32H24ClN3O2S2/c33-23-9-12-25(13-10-23)38-16-15-34-31(37)20-39-32-36-29-14-11-24(18-30(29)40-32)35-19-28-26-7-3-1-5-21(26)17-22-6-2-4-8-27(22)28/h1-14,17-19H,15-16,20H2,(H,34,37) |
InChI Key |
JNDLAEOUHVGUPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NC4=CC5=C(C=C4)N=C(S5)SCC(=O)NCCOC6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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